3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-14(15-13-4-2-8-21-13)16-6-5-12(9-16)22(18,19)10-11-3-1-7-20-11/h1-4,7-8,12H,5-6,9-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZHIYUNWUVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a pyrrolidine ring, a furan-2-ylmethyl sulfonyl group, and a thiophen-2-yl substituent, which contribute to its unique properties and interactions with biological targets.
The molecular formula of the compound is C14H16N2O4S2, with a molecular weight of 340.41 g/mol. The presence of the sulfonamide moiety enhances solubility and bioavailability, making it an attractive candidate for therapeutic applications.
Research indicates that the biological activity of this compound is influenced by its structural components. The furan and thiophene rings are critical for binding affinity to specific enzymes and receptors. Modifications to these rings can significantly alter the compound's inhibitory potency against various biological targets .
Anticancer Activity
A study evaluated the anticancer properties of related compounds, revealing that derivatives with similar structures exhibited significant cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. For instance, one derivative demonstrated an IC50 value of approximately 27.7 µg/mL against A549 cells, comparable to the reference drug doxorubicin .
Antiviral Potential
Compounds structurally related to this compound have shown promise as antiviral agents. Studies have reported effective inhibition of viral replication in cell cultures, particularly against HIV and other viral pathogens. Notably, some compounds exhibited EC50 values in the low micromolar range, indicating potent antiviral activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the substitution pattern on the pyrrolidine ring significantly affects biological efficacy. Variations in the thiophene and furan groups can modulate the compound's interaction with biological targets, enhancing its therapeutic potential.
Case Studies and Research Findings
| Study | Biological Activity | IC50/EC50 Values | Cell Lines/Targets |
|---|---|---|---|
| Study 1 | Anticancer | IC50 = 27.7 µg/mL | A549 (Lung Cancer) |
| Study 2 | Antiviral | EC50 = 3.98 µM | HIV Type 1 |
| Study 3 | Enzyme Inhibition | IC50 = 0.20 µM | HIV Reverse Transcriptase |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) is electron-withdrawing, activating adjacent positions for nucleophilic attack. Key reactions include:
-
Example: Reaction with morpholine under basic conditions replaces the sulfonyl group, yielding 3-(furan-2-ylmethyl)morpholine-N-(thiophen-2-yl)pyrrolidine-1-carboxamide .
Electrophilic Aromatic Substitution
The thiophene and furan rings undergo regioselective electrophilic substitution due to their π-electron-rich nature:
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Thiophene’s sulfur atom directs electrophiles to the C5 position, while the furan’s oxygen directs to C3 .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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The sulfonyl group remains intact due to its stability under hydrolysis conditions.
Oxidation and Reduction Reactions
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The furan ring resists oxidation under mild conditions but may decompose under strong oxidants like KMnO₄ .
Cross-Coupling and Functionalization
Functionalization via transition-metal catalysis:
Thermal and Photochemical Reactions
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the fluorinated analogs (), which are more lipophilic due to fluorine’s electronegativity and hydrophobic trifluoromethyl/isopropyl groups .
- Stability : The sulfonyl moiety may confer oxidative stability, whereas the thioamide in is prone to hydrolysis or redox reactions .
- Solid-State Forms : The patent in highlights the importance of solid-state forms for pyrrolidine carboxamides. The target compound’s crystallinity could be modulated by its heteroaromatic substituents, affecting bioavailability and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
